Cas no 2137559-13-6 (Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-)

ピリジン誘導体である4-メチル-3-(3-メチル-1,2,4-チアジアゾール-5-イル)-5-ニトロ-は、複雑な分子構造を持つ有機化合物です。この化合物は、ピリジン環にニトロ基とチアジアゾール基が結合した特徴的な構造を有し、医薬品中間体や農薬合成における重要な原料としての応用が期待されます。特に、チアジアゾール基の存在により生体活性が高く、抗菌性や抗炎症性などの薬理作用を示す可能性があります。また、ニトロ基の導入により電子求引性が向上し、反応性が制御しやすい点が合成化学上有利です。高純度での合成が可能で、安定性に優れるため、研究用途での取り扱いが容易です。

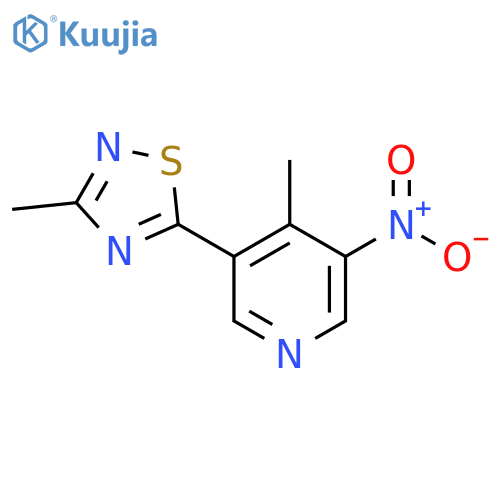

2137559-13-6 structure

商品名:Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-

CAS番号:2137559-13-6

MF:C9H8N4O2S

メガワット:236.250419616699

CID:5278705

Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-

-

- インチ: 1S/C9H8N4O2S/c1-5-7(9-11-6(2)12-16-9)3-10-4-8(5)13(14)15/h3-4H,1-2H3

- InChIKey: HIVCOEPORAKJAP-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C([N+]([O-])=O)C(C)=C1C1SN=C(C)N=1

Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692161-0.5g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 0.5g |

$1289.0 | 2023-03-10 | ||

| Enamine | EN300-692161-5.0g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 5.0g |

$3894.0 | 2023-03-10 | ||

| Enamine | EN300-692161-2.5g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 2.5g |

$2631.0 | 2023-03-10 | ||

| Enamine | EN300-692161-0.1g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 0.1g |

$1183.0 | 2023-03-10 | ||

| Enamine | EN300-692161-10.0g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 10.0g |

$5774.0 | 2023-03-10 | ||

| Enamine | EN300-692161-0.25g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 0.25g |

$1235.0 | 2023-03-10 | ||

| Enamine | EN300-692161-0.05g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 0.05g |

$1129.0 | 2023-03-10 | ||

| Enamine | EN300-692161-1.0g |

4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitropyridine |

2137559-13-6 | 1g |

$0.0 | 2023-06-07 |

Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro- 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

2137559-13-6 (Pyridine, 4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5-nitro-) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 157047-98-8(Benzomalvin C)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量